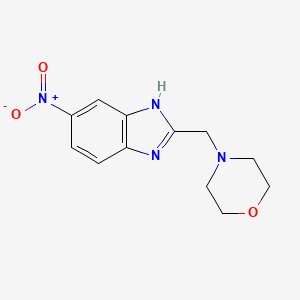

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro-

説明

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The addition of a morpholinylmethyl group and a nitro group at specific positions on the benzimidazole ring enhances its chemical and biological properties, making it a compound of interest in various scientific research fields .

準備方法

The synthesis of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-(4-morpholinylmethyl)-1H-benzimidazole.

Nitration: The nitration of 2-(4-morpholinylmethyl)-1H-benzimidazole is carried out using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial production methods may involve optimization of reaction conditions and scaling up the process to produce the compound in larger quantities.

化学反応の分析

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- undergoes various chemical reactions, including:

Substitution: The benzimidazole ring can undergo substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Scientific Research Applications

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- has been investigated for various applications:

1. Chemistry

- Building Block : It serves as a precursor in synthesizing more complex organic molecules.

- Coordination Chemistry : Functions as a ligand in metal coordination complexes.

2. Biology

- Antibacterial and Antifungal Activities : The compound shows potential as an antimicrobial agent, targeting bacterial and fungal infections.

3. Medicine

- Anticancer Properties : Research indicates that it effectively inhibits the proliferation of cancer cells. For example, it has demonstrated an IC50 value of approximately 3 μM against leukemic cells by inducing S/G2 phase cell cycle arrest and downregulating critical proteins involved in cell proliferation (cyclin B1, CDK2, and PCNA) .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Leukemic Cells | 3 | Induces S/G2 arrest; downregulates cyclins |

| A375 (Melanoma) | Not specified | Potential for cytotoxic effects |

| MCF-7 (Breast Cancer) | Not specified | Tested for growth inhibition |

4. Industry

- Material Development : Utilized in creating new materials with specific properties like polymers and dyes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- in various contexts:

- Anticancer Research : In vitro studies have demonstrated its ability to inhibit multiple cancer cell lines effectively. The compound's mechanism involves inducing apoptosis through cell cycle arrest and protein modulation .

- Antimicrobial Activity : Investigations into its antibacterial and antifungal properties reveal potential applications in treating infections resistant to conventional therapies .

-

Comparative Studies with Similar Compounds : The compound is compared with other benzimidazole derivatives to evaluate differences in biological activity based on structural variations. For instance:

- 2-(4-Morpholinylmethyl)-1H-benzimidazole lacks the nitro group.

- 5-Nitro-1H-benzimidazole lacks the morpholinylmethyl group.

These comparisons suggest that the unique combination of substituents in 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- enhances its versatility and efficacy .

作用機序

The mechanism of action of 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, its anticancer activity is attributed to its ability to inhibit the function of certain enzymes involved in cell division and proliferation . The nitro group can also undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular components .

類似化合物との比較

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- can be compared with other similar compounds, such as:

2-(4-Morpholinylmethyl)-1H-benzimidazole: This compound lacks the nitro group, which may result in different biological activities and chemical reactivity.

5-Nitro-1H-benzimidazole: This compound lacks the morpholinylmethyl group, which may affect its solubility and interaction with biological targets.

2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, which can significantly alter their biological activities and chemical properties.

The presence of both the morpholinylmethyl and nitro groups in 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- makes it unique and potentially more versatile in its applications compared to its analogs .

生物活性

1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a benzimidazole core with a nitro group and a morpholinylmethyl substituent, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that 1H-benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. Notably, it has shown an IC50 value of approximately 3 μM in inducing cell death in leukemic cells. The compound appears to induce S/G2 cell cycle arrest and downregulates key proteins involved in cell proliferation, such as cyclin B1, CDK2, and PCNA.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Leukemic Cells | 3 | Induces S/G2 arrest; downregulates cyclins |

| A375 (Melanoma) | Not specified | Potential for cytotoxic effects |

| MCF-7 (Breast Cancer) | Not specified | Tested for growth inhibition |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest: The compound causes cell cycle arrest at the S/G2 phase, preventing cancer cells from proliferating.

- Protein Downregulation: It downregulates proteins essential for cell cycle progression, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Production: Interaction with cellular enzymes may lead to increased ROS levels, contributing to cytotoxicity .

Additional Biological Activities

Beyond its anticancer properties, benzimidazole derivatives are known for their diverse biological activities:

- Antimicrobial Activity: Some studies have reported that benzimidazole derivatives exhibit antimicrobial properties against various pathogens.

- Antiviral Activity: Certain derivatives have shown inhibitory effects against viruses such as Hepatitis C Virus (HCV) and other Flaviviridae family members .

Study on Anticancer Activity

A study published in 2022 evaluated a series of N-Mannich-base-type hybrid compounds containing morpholine moieties, including derivatives of benzimidazole. These compounds were tested against several human cancer cell lines (A375, C32, MCF-7). Results indicated that specific compounds exhibited significant cytotoxic effects and induced apoptosis through various mechanisms including F-actin depolarization .

Synthesis and Evaluation of Derivatives

Research also highlights the synthesis of new benzimidazole derivatives that enhance solubility and bioactivity. For example, compounds with different substituents at the 4-position showed varied biological activities, indicating that structural modifications can lead to improved pharmacological profiles .

特性

IUPAC Name |

4-[(6-nitro-1H-benzimidazol-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c17-16(18)9-1-2-10-11(7-9)14-12(13-10)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUIMZSYELSWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356716 | |

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94720-52-2 | |

| Record name | 1H-Benzimidazole, 2-(4-morpholinylmethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。